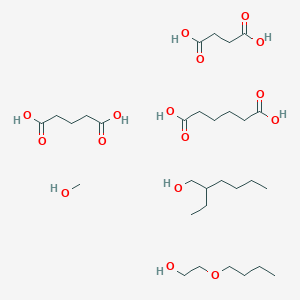
Butanedioic acid;2-butoxyethanol;2-ethylhexan-1-ol;hexanedioic acid;methanol;pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Butanedioic acid; 2-butoxyethanol; 2-ethylhexan-1-ol; hexanedioic acid; methanol; pentanedioic acid” is a mixture of several distinct chemicals, each with unique properties and applications. These compounds are:
Butanedioic acid:
2-Butoxyethanol: - an organic solvent with the formula C6H14O2.
2-Ethylhexan-1-ol: - a branched-chain fatty alcohol with the formula C8H18O.
Hexanedioic acid:
Methanol: - the simplest alcohol with the formula CH3OH.
Pentanedioic acid:
Preparation Methods
Butanedioic Acid
Butanedioic acid can be synthesized through the catalytic hydrogenation of maleic acid or maleic anhydride using catalysts like nickel or palladium under high-pressure conditions . It can also be produced via microbial fermentation methods .
2-Butoxyethanol
2-Butoxyethanol is commonly obtained through the ethoxylation reaction of butanol and ethylene oxide in the presence of a catalyst . Another method involves the etherification of butanol with 2-chloroethanol .
2-Ethylhexan-1-ol
2-Ethylhexan-1-ol is typically produced by the aldol condensation of butyraldehyde, followed by hydrogenation .
Hexanedioic Acid
Hexanedioic acid is industrially produced from cyclohexane through a two-step oxidation process involving cyclohexanol and cyclohexanone .
Methanol
Methanol is primarily produced from natural gas through a process involving steam reforming to produce synthesis gas, followed by catalytic conversion to methanol .
Pentanedioic Acid
Pentanedioic acid can be synthesized through the oxidation of cyclopentane or by the fermentation of sugars using specific bacterial strains .
Chemical Reactions Analysis
Butanedioic Acid
Oxidation: Butanedioic acid can undergo oxidation to form various products, including fumaric acid.
Esterification: Reacts with alcohols to form esters.
Dehydration: Forms cyclic anhydrides when heated.
2-Butoxyethanol
Oxidation: Can be oxidized to butoxyacetic acid.
Esterification: Reacts with acetic acid to form 2-butoxyethyl acetate.
2-Ethylhexan-1-ol
Oxidation: Can be oxidized to 2-ethylhexanoic acid.
Esterification: Forms esters with carboxylic acids.
Hexanedioic Acid
Polymerization: Used in the production of nylon-6,6 through polycondensation with hexamethylenediamine.
Methanol
Oxidation: Can be oxidized to formaldehyde.
Pentanedioic Acid
Polymerization: Used in the production of polyesters.
Scientific Research Applications
Butanedioic Acid
Biotechnology: Used in microbial fermentation processes.
Pharmaceuticals: Intermediate in drug synthesis.
2-Butoxyethanol
Industrial Solvent: Used in paints, coatings, and cleaning products.
Pharmacokinetics: Studied for its effects on human health.
2-Ethylhexan-1-ol
Plasticizers: Used in the production of plasticizers for PVC.
Solvents: Used in coatings and adhesives.
Hexanedioic Acid
Nylon Production: Key monomer in the production of nylon-6,6.
Food Additive: Used as an acidity regulator.
Methanol
Fuel: Used as a fuel and fuel additive.
Chemical Feedstock: Used in the production of formaldehyde and other chemicals.
Pentanedioic Acid
Polyesters: Used in the production of biodegradable polyesters.
Mechanism of Action
Butanedioic Acid
Metabolic Pathways: Involved in the Krebs cycle, converting to fumarate.
Signaling Molecule: Functions as a signaling molecule in cellular metabolism.
2-Butoxyethanol
Comparison with Similar Compounds
Butanedioic Acid
Similar Compounds: Malonic acid, glutaric acid, adipic acid.
Uniqueness: Functions as an intermediate in the Krebs cycle.
2-Butoxyethanol
Similar Compounds: 2-methoxyethanol, 2-ethoxyethanol.
Uniqueness: Widely used as a solvent with low volatility.
2-Ethylhexan-1-ol
Similar Compounds: 1-octanol, 2-octanol.
Uniqueness: Branched structure provides unique solvent properties.
Hexanedioic Acid
Similar Compounds: Glutaric acid, pimelic acid.
Uniqueness: Key monomer for nylon-6,6 production.
Methanol
Similar Compounds: Ethanol, propanol.
Uniqueness: Simplest alcohol, used as a chemical feedstock.
Pentanedioic Acid
Similar Compounds: Succinic acid, adipic acid.
Uniqueness: Used in the production of biodegradable polyesters.
Properties
CAS No. |
68954-46-1 |
|---|---|
Molecular Formula |
C30H60O16 |
Molecular Weight |
676.8 g/mol |
IUPAC Name |
butanedioic acid;2-butoxyethanol;2-ethylhexan-1-ol;hexanedioic acid;methanol;pentanedioic acid |
InChI |
InChI=1S/C8H18O.C6H10O4.C6H14O2.C5H8O4.C4H6O4.CH4O/c1-3-5-6-8(4-2)7-9;7-5(8)3-1-2-4-6(9)10;1-2-3-5-8-6-4-7;6-4(7)2-1-3-5(8)9;5-3(6)1-2-4(7)8;1-2/h8-9H,3-7H2,1-2H3;1-4H2,(H,7,8)(H,9,10);7H,2-6H2,1H3;1-3H2,(H,6,7)(H,8,9);1-2H2,(H,5,6)(H,7,8);2H,1H3 |
InChI Key |
ASXFHLSYOJADMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CO.CCCCOCCO.CO.C(CCC(=O)O)CC(=O)O.C(CC(=O)O)CC(=O)O.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















